molecular formula C11H20N2O B4765561 N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide

N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide

Cat. No.: B4765561
M. Wt: 196.29 g/mol
InChI Key: GJVNOZWJECMCHY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide: is a chemical compound that belongs to the class of acetamides It features a cyclopropyl group attached to the nitrogen atom and a 2-methylpiperidin-1-yl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide typically involves the reaction of cyclopropylamine with 2-(2-methylpiperidin-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: The compound can be reduced to form N-cyclopropyl-2-(2-methylpiperidin-1-yl)ethanamine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: N-cyclopropyl-2-(2-methylpiperidin-1-yl)ethanamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other pharmacologically active substances.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It is explored for its activity against various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. It is also employed in the formulation of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide
  • N-(cyclopropylmethyl)-2-(2-methylpiperidin-1-yl)acetamide
  • N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1H-imidazol-5-yl]acetamide

Comparison: N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide is unique due to the presence of both a cyclopropyl group and a 2-methylpiperidin-1-yl group. This combination imparts specific steric and electronic properties that influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9-4-2-3-7-13(9)8-11(14)12-10-5-6-10/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVNOZWJECMCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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